N-(2,1,3-benzoxadiazol-4-yl)-5-chloro-2-methoxybenzamide
Overview
Description
N-(2,1,3-benzoxadiazol-4-yl)-5-chloro-2-methoxybenzamide is a chemical compound that belongs to the benzoxadiazole family This compound is known for its unique structural features, which include a benzoxadiazole ring fused with a chlorinated methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-5-chloro-2-methoxybenzamide typically involves the following steps:
Formation of Benzoxadiazole Ring: The benzoxadiazole ring is synthesized through the cyclization of o-nitroaniline derivatives with appropriate reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Chlorination and Methoxylation: The benzoxadiazole intermediate is then chlorinated using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The methoxy group is introduced through methylation reactions using dimethyl sulfate (DMS) or methyl iodide (MeI).
Amidation: The final step involves the coupling of the chlorinated methoxybenzoxadiazole with an amine derivative to form the benzamide linkage. This can be achieved using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzoxadiazol-4-yl)-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chlorinated benzoxadiazole moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzoxadiazole compounds with varying functional groups.
Scientific Research Applications
N-(2,1,3-benzoxadiazol-4-yl)-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology: The compound is employed in biological imaging to study cellular processes and molecular interactions.
Industry: The compound is used in the development of advanced materials, including sensors and optoelectronic devices.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to the benzoxadiazole ring, which undergoes electronic transitions upon excitation. In biological systems, it can bind to specific proteins or nucleic acids, allowing for visualization and tracking of cellular processes. The chlorinated and methoxy groups enhance its stability and solubility, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzoxadiazol-4-yl)acetamide
- N-(2,1,3-benzoxadiazol-4-yl)-2-phenoxyacetamide
- 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol
Uniqueness
N-(2,1,3-benzoxadiazol-4-yl)-5-chloro-2-methoxybenzamide stands out due to its unique combination of a benzoxadiazole ring with chlorinated and methoxybenzamide moieties. This structural arrangement imparts distinct fluorescence properties, making it highly valuable in imaging and sensing applications. Additionally, its stability and solubility are enhanced compared to other similar compounds, broadening its range of applications in various scientific fields.
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-5-chloro-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c1-20-12-6-5-8(15)7-9(12)14(19)16-10-3-2-4-11-13(10)18-21-17-11/h2-7H,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBGVZVMYUBMIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC3=NON=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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